1-Iodo-2-methoxy-3,4-dimethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Iodo-2-methoxy-3,4-dimethylbenzene is an organic compound belonging to the class of aromatic compounds known as iodobenzenes. This compound is characterized by the presence of an iodine atom, a methoxy group, and two methyl groups attached to a benzene ring. Its molecular formula is C9H11IO, and it is often used in various chemical reactions and research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Iodo-2-methoxy-3,4-dimethylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the iodination of 2-methoxy-3,4-dimethylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under mild conditions, with the iodine atom substituting a hydrogen atom on the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the iodination process.
Chemical Reactions Analysis
Types of Reactions: 1-Iodo-2-methoxy-3,4-dimethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Reagents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed:
Substitution: Products include compounds with different functional groups replacing the iodine atom.
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: The major product is the corresponding hydrocarbon.
Scientific Research Applications
1-Iodo-2-methoxy-3,4-dimethylbenzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-iodo-2-methoxy-3,4-dimethylbenzene involves its interaction with various molecular targets and pathways. In electrophilic aromatic substitution reactions, the iodine atom acts as an electrophile, forming a sigma complex with the benzene ring. This intermediate is then stabilized by the methoxy and methyl groups, facilitating the substitution process. The compound’s reactivity is influenced by the electron-donating effects of the methoxy and methyl groups, which enhance the nucleophilicity of the benzene ring.
Comparison with Similar Compounds
1-Iodo-3,4-dimethylbenzene: Similar structure but lacks the methoxy group.
1-Iodo-2,4-dimethylbenzene: Similar structure but with different positions of the methyl groups.
1-Iodo-4-methoxy-2,3-dimethylbenzene: Similar structure but with different positions of the methoxy and methyl groups.
Uniqueness: 1-Iodo-2-methoxy-3,4-dimethylbenzene is unique due to the specific arrangement of its functional groups, which confer distinct chemical properties and reactivity. The presence of both the methoxy and iodine groups makes it a versatile compound for various chemical transformations and research applications.
Properties
IUPAC Name |
1-iodo-2-methoxy-3,4-dimethylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IO/c1-6-4-5-8(10)9(11-3)7(6)2/h4-5H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHKAABWPMMCFPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)I)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.